Acebutolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Heart Failure Mechanisms

Studies have explored the use of Acebutolol to investigate the mechanisms underlying heart failure. One area of focus is its impact on myocardial remodeling, the process by which the heart shape and structure change in response to stress or injury. Researchers examine how Acebutolol might influence these changes and potentially offer insights into novel heart failure therapies [1].

Source

[1] Trifunovic et al., "Myocardial Remodeling After Myocardial Infarction: Effects of Acebutolol and Ramipril on Left Ventricular Geometry and Function Over One Year" (Journal of the American College of Cardiology, 1997)()

Investigating Beta-Blocker Effects on Exercise Performance

Researchers have investigated the effects of Acebutolol on exercise performance in healthy individuals and those with specific conditions. Studies have explored how it might influence heart rate, oxygen uptake, and overall exercise tolerance [2]. This research helps to understand the potential impact of beta-blockers on exercise prescription and athletic performance.

Source

[2] Giannesini et al., "Effects of Acebutolol on Exercise Performance in Patients with Heart Failure" (The American Journal of Cardiology, 1984) ()

Exploring Potential Benefits Beyond Cardiovascular Conditions

Emerging research explores the use of Acebutolol in other areas. Studies have investigated its potential role in managing conditions like migraine headaches and tremors associated with Parkinson's disease. These investigations aim to determine if Acebutolol's effects on the nervous system offer therapeutic benefits in non-cardiovascular contexts [3, 4].

Source

[3] Sarchiapone et al., "Propranolol and Acebutolol for Migraine Prophylaxis" (The Cochrane Database of Systematic Reviews, 2018) ()

Source

[4] Tolosa et al., "Acebutolol in the Treatment of Parkinsonian Tremor: A Controlled Clinical Trial" (Movement Disorders, 1994) ()

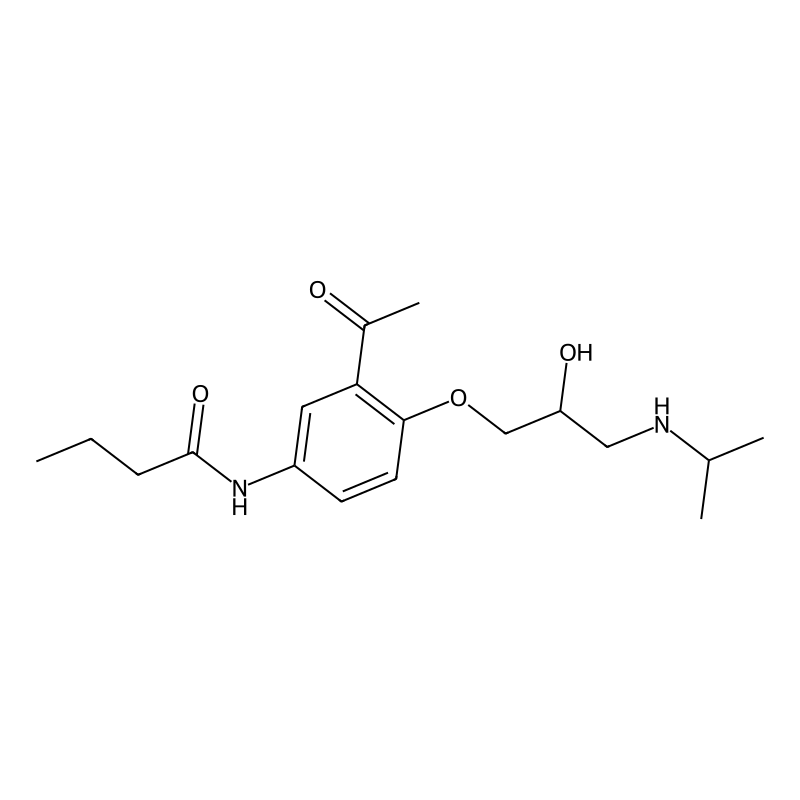

Acebutolol is a cardioselective beta-1 adrenergic antagonist, commonly used in the management of hypertension and certain cardiac arrhythmias. Its chemical formula is C₁₈H₂₈N₂O₄, with a molar mass of approximately 336.43 g/mol . Acebutolol has intrinsic sympathomimetic activity, meaning it can mildly stimulate beta receptors while blocking them, which differentiates it from many other beta blockers. It was patented in 1967 and received approval for medical use in 1973. The medication is marketed under various brand names, including Sectral and Prent .

Acebutolol acts by competitively binding to beta-1 adrenergic receptors in the heart. This competition prevents the binding of endogenous catecholamines (like epinephrine) that normally stimulate these receptors. Consequently, the heart rate and contractility decrease, leading to a reduction in blood pressure and workload on the heart [].

Acebutolol undergoes significant metabolic transformations primarily in the liver. The drug is subject to first-pass metabolism, leading to a bioavailability of approximately 35% to 50% . The primary metabolic pathway converts acebutolol into its active metabolite, diacetolol, which retains similar pharmacological properties . The metabolic process involves hydroxylation and acetylation reactions facilitated by cytochrome P450 enzymes, particularly CYP2D6 .

As a selective beta-1 blocker, acebutolol primarily affects cardiac tissue by inhibiting the action of catecholamines like epinephrine on beta-1 receptors. This action results in decreased heart rate and myocardial contractility, leading to reduced oxygen demand by the heart muscle . Additionally, acebutolol's intrinsic sympathomimetic activity allows it to stabilize heart rhythms without causing excessive bradycardia compared to non-selective beta blockers . It also inhibits renin release from the kidneys, contributing to its antihypertensive effects .

The synthesis of acebutolol typically involves several key steps:

- Formation of the Aromatic Ring: Starting with substituted phenolic compounds, an acetylation reaction introduces an acetyl group.

- Alkylation: A hydroxyalkyl chain is introduced through a nucleophilic substitution reaction.

- Amidation: The final step involves coupling the aromatic intermediate with a butyric acid derivative to form acebutolol.

The synthesis can be performed using various organic solvents and reagents under controlled conditions to optimize yield and purity .

Acebutolol is primarily indicated for:

- Hypertension: It lowers blood pressure by reducing cardiac output and inhibiting renin release.

- Arrhythmias: It is effective in managing both ventricular and atrial arrhythmias.

- Angina Pectoris: Acebutolol helps alleviate chest pain associated with ischemic heart disease.

- Post-Myocardial Infarction: It is used in high-risk patients to reduce mortality following acute myocardial infarction .

Acebutolol may interact with various medications and substances, potentially altering its effectiveness or increasing side effects. Notable interactions include:

- Nasal Decongestants: Products containing phenylephrine or pseudoephedrine may counteract the antihypertensive effects of acebutolol.

- Insulin and Oral Hypoglycemics: Beta blockers can mask symptoms of hypoglycemia, complicating diabetes management.

- Other Antihypertensives: Concurrent use may lead to additive hypotensive effects .

Monitoring for adverse reactions is critical when acebutolol is administered alongside these agents.

Several compounds share structural or functional similarities with acebutolol. Here are some notable examples:

| Compound Name | Type | Key Characteristics |

|---|---|---|

| Atenolol | Beta-1 Blocker | More selective than acebutolol; fewer side effects on bronchial tissue. |

| Metoprolol | Beta-1 Blocker | Similar uses; often preferred for its pharmacokinetic profile. |

| Propranolol | Non-selective Beta Blocker | Affects both beta-1 and beta-2 receptors; more side effects related to bronchoconstriction. |

| Bisoprolol | Beta-1 Blocker | Highly selective; used for hypertension and heart failure with fewer side effects. |

Acebutolol's unique profile includes its intrinsic sympathomimetic activity, which allows for a balanced effect on heart rate without excessive bradycardia compared to other beta blockers like propranolol .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.71 (LogP)

1.7

Appearance

Melting Point

119 - 123 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation]

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Acebutolol is a synthetic butyranilide derivative with hypotensive and antiarrhythmic activity. Acebutolol acts as a cardioselective beta-adrenergic antagonist with little effect on bronchial receptors and has intrinsic sympathomimetic properties. Having stabilizing and quinidine-like effects on cardiac rhythm, Acebutolol is used in ventricular arrhythmias. Other indications include hypertension, alone or in combinations with other agents.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AB - Beta blocking agents, selective

C07AB04 - Acebutolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Other CAS

Absorption Distribution and Excretion

Elimination via renal excretion is approximately 30% to 40% and by non-renal mechanisms 50% to 60%, which includes excretion into the bile and direct passage through the intestinal wall.

Metabolism Metabolites

Wikipedia

Allylamine

Biological Half Life

Use Classification

Dates

Time course for blood pressure lowering of beta-blockers with partial agonist activity

Xiao-Yin Zhang, Sam Soufi, Colin Dormuth, Vijaya M MusiniPMID: 32888198 DOI: 10.1002/14651858.CD010054.pub2

Abstract

Beta-blockers are commonly used in the treatment of hypertension. We do not know whether the blood pressure (BP) lowering efficacy of beta-blockers varies across the day. This review focuses on the subclass of beta-blockers with partial agonist activity (BBPAA).To assess the degree of variation in hourly BP lowering efficacy of BBPAA over a 24-hour period in adults with essential hypertension.

The Cochrane Hypertension Information Specialist searched the following databases for relevant studies up to June 2020: the Cochrane Hypertension Specialised Register; CENTRAL; 2020, Issue 5; MEDLINE Ovid; Embase Ovid; the World Health Organization International Clinical Trials Registry Platform; and ClinicalTrials.gov. We also contacted authors of relevant papers regarding further published and unpublished work. The searches had no language restrictions.

We sought to include all randomised and non-randomised trials that assessed the hourly effect of BBPAA by ambulatory monitoring, with a minimum follow-up of three weeks.

Two review authors independently selected the included trials and extracted the data. We assessed the certainty of the evidence using the GRADE approach. Outcomes included in the review were end-point hourly systolic and diastolic blood pressure (SBP and DBP) and heart rate (HR), measured using a 24-hour ambulatory BP monitoring (ABPM) device.

Fourteen non-randomised baseline controlled trials of BBPAA met our inclusion criteria, but only seven studies, involving 121 participants, reported hourly ambulatory BP data that could be included in the meta-analysis. Beta-blockers studied included acebutalol, pindolol and bopindolol. We judged most studies at high or unclear risk of bias for selection bias, attrition bias, and reporting bias. We judged the overall certainty of the evidence to be very low for all outcomes. We analysed and presented data by each hour post-dose. Very low-certainty evidence showed that hourly mean reduction in BP and HR visually showed an attenuation over time. Over the 24-hour period, the magnitude of SBP lowering at each hour ranged from -3.68 mmHg to -17.74 mmHg (7 studies, 121 participants), DBP lowering at each hour ranged from -2.27 mmHg to -9.34 mmHg (7 studies, 121 participants), and HR lowering at each hour ranged from -0.29 beats/min to -10.29 beats/min (4 studies, 71 participants). When comparing between three 8-hourly time intervals that correspond to day, evening, and night time hours, BBPAA was less effective at lowering BP and HR at night, than during the day and evening. However, because we judged that these outcomes were supported by very low-certainty evidence, further research is likely to have an important impact on the estimate of effect and may change the conclusion.

There is insufficient evidence to draw general conclusions about the degree of variation in hourly BP-lowering efficacy of BBPAA over a 24-hour period, in adults with essential hypertension. Very low-certainty evidence showed that BBPAA acebutalol, pindolol, and bopindolol lowered BP more during the day and evening than at night. However, the number of studies and participants included in this review was very small, further limiting the certainty of the evidence. We need further and larger trials, with accurate recording of time of drug intake, and with reporting of standard deviation of BP and HR at each hour.

The adsorption performance and micro-mechanism of MoS

Wenyan Shi, Yuting Chu, Mingzhu Xia, Fengyun Wang, Chenlu FuPMID: 33578102 DOI: 10.1016/j.ecoenv.2021.111993

Abstract

MoS/montmorillonite (MoS

/Mt) composite was successfully synthesized through a simple hydrothermal method, and its adsorption performance for two emerging contaminants-atenolol (ATE) and acebutolol (ACE) was researched. The batch experiments revealed that the adsorption process can be described by the Pseudo-second order model and Langmuir model, and the adsorption capacity of MoS

/Mt, MoS

and Mt for ATE were 132.08 mg/g, 60.68 mg/g and 74.23 mg/g, for ACE were 113.82 mg/g, 33.01 mg/g and 36.05 mg/g, respectively. Besides, Fourier-transform infrared spectroscopy (FTIR), BET specific surface area measurement and X-ray photoelectron spectroscopy (XPS) were also employed to analyze the adsorption mechanism. Moreover, quantitative molecular surface analysis and weak intermolecular interaction analysis with independent gradient model were combined to probe the microscopic interaction between the adsorbent and adsorbate. The results indicated the interactions included hydrogen bonding and vdW interaction. Mt and MoS

interacted more strongly with ATE than ACE, which revealed the reason MoS

/Mt, Mt and MoS

possessed higher adsorption capacity for ATE.

Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters

Marijana Pocrnić, Martin Ansorge, Magda Dovhunová, Iva Habinovec, Eva Tesařová, Nives GalićPMID: 32597137 DOI: 10.2478/aiht-2020-71-3318

Abstract

Beta-blockers are chiral compounds with enantiomers that have different bioactivity, which means that while one is active, the other can be inactive or even harmful. Due to their high consumption and incomplete degradation in waste water, they may reach surface waters and affect aquatic organisms. To address this issue we developed a chromatographic method suitable for determining beta-blocker enantiomers in surface waters. It was tested on five beta-blockers (acebutolol, atenolol, bisoprolol, labetalol and metoprolol) and validated on bisoprolol enantiomers. Good enantioseparation of all analysed beta-blockers was achieved on the Chirobiotic V column with the mobile phase composed of methanol/acetic acid/triethylamine (100/0.20/0.15 v/v/v) at a flow rate of 0.5 mL/min and column temperature of 45 °C. Method proved to be linear in the concentration range from 0.075 µg/mL to 5 µg/mL, and showed good recovery. The limits of bisoprolol enantiomer detection were 0.025 µg/mL and 0.026 µg/mL and of quantification 0.075 µg/mL and 0.075 µg/mL. Despite its limitations, it seems to be a promising method for bisoprolol enantiomer analysis in surface water samples. Further research could focus on waste water analysis, where enantiomer concentrations may be high. Furthermore, transferring the method to a more sensitive one such as liquid chromatography coupled with tandem mass spectrometry and using ammonium acetate as the mobile phase additive instead of acetic acid and triethylamine would perhaps yield much lower limits of detection and quantification.Graphene Oxide/Polyethylene Glycol-Stick for Thin Film Microextraction of β-Blockers from Human Oral Fluid by Liquid Chromatography-Tandem Mass Spectrometry

Hanieh Karimiyan, Mohammad Reza Hadjmohammadi, Karthik Laxman Kunjali, Mohammad Mahdi Moein, Joydeep Dutta, Mohamed Abdel-RehimPMID: 31614604 DOI: 10.3390/molecules24203664

Abstract

A wooden stick coated with a novel graphene-based nanocomposite (Graphene oxide/polyethylene glycol (GO/PEG)) is introduced and investigated for its efficacy in solid phase microextraction techniques. The GO/PEG-stick was prepared and subsequently applied for the extraction of β-blockers, acebutolol, and metoprolol in human oral fluid samples, which were subsequently detected by liquid chromatography tandem mass spectrometry (LC-MS/MS). Experimental parameters affecting the extraction protocol including sample pH, extraction time, desorption time, appropriate desorption solvent, and salt addition were optimized. Method validation for the detection from oral fluid samples was performed following FDA (Food and Drug Administration) guidelines on bioanalytical method validation. Calibration curves ranging from 5.0 to 2000 nmol Lfor acebutolol and 25.0 to 2000 nmol L

for metoprolol were used. The values for the coefficient of determination (R

) were found to be 0.998 and 0.996 (

= 3) for acebutolol and metoprolol, respectively. The recovery of analytes during extraction was 80.0% for acebutolol and 62.0% for metoprolol, respectively. The limit of detections (LODs) were 1.25, 8.00 nmol L

for acebutolol and metoprolol and the lower limit of quantifications (LLOQ) were 5.00 nmol L

for acebutolol and 25.0 nmol L

for metoprolol. Validation experiments conducted with quality control (QC) samples demonstrated method accuracy between 80.0% to 97.0% for acebutolol and from 95.0% to 109.0% for metoprolol. The inter-day precision for QC samples ranged from 3.6% to 12.9% for acebutolol and 9.5% to 11.3% for metoprolol. Additionally, the GO/PEG-stick was demonstrated to be reusable, with the same stick observed to be viable for more than 10 extractions from oral fluid samples.

Combination of capillary electrophoresis and molecular modeling to study the enantiomer affinity pattern between β-blockers and anionic cyclodextrin derivatives in a methanolic and water background electrolyte

Jialiang Guo, Jincai Wang, Hang Lin, Ying Feng, Huanqi Shen, Ruoshi Huang, Lian Liu, Zhixiong ZhaoPMID: 30659744 DOI: 10.1002/jssc.201800884

Abstract

In order to have deep insights into the mechanisms of enantiomer affinity pattern in both aqueous and non-aqueous systems, an approach combining capillary electrophoresis and molecular modeling was undertaken. A chiral β-blocker; acebutolol, was enantioseparated in aqueous capillary electrophoresis and non-aqueous capillary electrophoresis using two anionic β-cyclodextrin derivatives. The enantiomer affinity pattern of acebutolol was found to be opposite when an aqueous background electrolyte was replaced with non-aqueous background electrolyte in the presence of heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin but remained the same in the presence of heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin. Molecular docking of acebutolol into two β-cyclodextrin derivatives indicated two distinct binding modes called 'up' and 'down' conformations. After structure optimization by molecular dynamics and energy minimization, both enantiomers of acebutolol were preferred to the 'up' conformation with heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin while 'down' conformation with heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin. The further calculation of the complex energy with solvent effect indicated that heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin had higher affinity to S-acebutolol than R-acebutolol in non-aqueous capillary electrophoresis while it showed better binding to R-acebutolol in aqueous capillary electrophoresis. However, the heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin bound better to R-acebutolol in both aqueous and non-aqueous capillary electrophoresis, implying that the binding mode played more important role in chiral separation of heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin while the solvent effect had prevailing impact on heptakis(2,3-di-O-acetyl-6-sulfo)-β-cyclodextrin.A case of fatal acebutolol poisoning: an illustration of the potential of molecular networking

Brendan Le Daré, Sophie Allard, Renaud Bouvet, Alain Baert, Pierre-Marie Allard, Isabelle Morel, Thomas GicquelPMID: 30997571 DOI: 10.1007/s00414-019-02062-9

Abstract

Acebutolol is a β1-selective adrenergic receptor antagonist with moderate membrane-stabilizing activity and intrinsic sympathomimetic activity; accordingly, the drug is indicated in hypertension, angina pectoris, and arrhythmia. However, acebutolol's beta-blocking properties also extend the QRS and QTc intervals, and may predispose the patient to ventricular tachydysrhythmia. Here, we report autopsy and toxicological findings on a fatal case of acebutolol self-poisoning in a 70-year-old woman. Toxicological analyses of post-mortem samples (using a liquid chromatography high-resolution mass spectrometry (LC-HR-MS) method) highlighted high concentrations of acebutolol and its metabolite diacetolol in femoral blood (92.8 mg/L and 21.2 mg/L, respectively) and other matrices (cardiac blood, urine, bile, and gastric contents). A molecular networking approach provided useful information on acebutolol's metabolism and revealed the existence of an unknown phase II metabolite of acebutolol. Molecular networking also facilitated visualization of the complex LC-HR-MS/MS datasets and the sample-to-sample comparisons that confirmed massive acebutolol intoxication by ingestion.Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry

Jian-Qiao Cheng, Tong Liu, Xue-Mei Nie, Feng-Ming Chen, Chuan-Sheng Wang, Feng ZhangPMID: 30823583 DOI: 10.3390/molecules24040820

Abstract

This paper presents an application of high performance liquid chromatography coupled with quadrupole orbitrap high-resolution mass spectrometry (HPLC-Q-Orbitrap HRMS) for the analysis of 27 β-blockers and metabolites in milk powder. Homogenized milk power samples were extracted by acetonitrile and purified by using Oasis PRiME HLB solid-phase extraction cartridges. The AscentisC8 chromatographic column was used to separate the analytes. The quantification was achieved by using matrix-matched standard calibration curves with carazolol-d₇ and propranolol-d₇ as the internal standards. The results show an exceptional linear relationship with the concentrations of analytes over wide concentration ranges (0.5⁻500 μg kg

) as all the fitting coefficients of determination r² are > 0.995. All the limits of detection (LODs) and quantitation (LOQs) values were within the respective range of 0.2⁻1.5 μg kg

and 0.5⁻5.0 μg kg

. Overall average recoveries were able to reach 66.1⁻100.4% with the intra- and inter-day variability under 10%. This method has been successfully applied to the screening of β-blockers and metabolites in commercial milk powders. At the same time, the corresponding characteristic fragmentation behavior of the 27 compounds was explored. The characteristic product ions were determined and applied to the actual samples screening.

Early exposure to radiofrequency electromagnetic fields at 1850 MHz affects auditory circuits in early postnatal mice

Ju Hwan Kim, Yang Hoon Huh, Jae-Hun Lee, Jae Yun Jung, Seung Cheol Ahn, Hak Rim KimPMID: 30674958 DOI: 10.1038/s41598-018-36868-1

Abstract

In the present study, we measured the spontaneous post synaptic currents (sPSCs) at the post synaptic principle cells of the medial nucleus of the trapezoid body (MNTB) in early postnatal mice after exposure to 1850 MHz radiofrequency electromagnetic fields (RF-EMF). sPSC frequencies and amplitudes were significantly increased in the RF-EMF exposed group. Moreover, the number of synaptic vesicles in the calyx of Held was significantly increased in presynaptic nerve terminals. Following RF-EMF exposure, the number of docking synaptic vesicles in the active zone increased, thereby expanding the total length of the presynaptic active zone in the calyx of Held. These data suggest that the increased sPSCs are a result of greater synaptic vesicle release from presynaptic nerves. However, we found no morphological changes in the inner hair cell ribbon synapses. Further, there were no significant changes in the hearing threshold of the auditory brainstem response at postnatal day 15. Our results indicate that exposure to RF-EMF at an early postnatal stage might directly affect brainstem auditory circuits, but it does not seem to alter general sound perception.IDH-wildtype glioblastomas and grade III/IV IDH-mutant gliomas show elevated tracer uptake in fibroblast activation protein-specific PET/CT

Manuel Röhrich, Anastasia Loktev, Annika K Wefers, Annette Altmann, Daniel Paech, Sebastian Adeberg, Paul Windisch, Thomas Hielscher, Paul Flechsig, Ralf Floca, Dominik Leitz, Julius P Schuster, Peter E Huber, Jürgen Debus, Andreas von Deimling, Thomas Lindner, Uwe HaberkornPMID: 31388723 DOI: 10.1007/s00259-019-04444-y

Abstract

Targeting fibroblast activation protein (FAP) is a new diagnostic approach allowing the visualization of tumor stroma. Here, we applied FAP-specific PET imaging to gliomas. We analyzed the target affinity and specificity of two FAP ligands (FAPI-02 and FAPI-04) in vitro, and the pharmacokinetics and biodistribution in mice in vivo. Clinically, we usedGa-labeled FAPI-02/04 for PET imaging in 18 glioma patients (five IDH-mutant gliomas, 13 IDH-wildtype glioblastomas).

For binding studies with

Lu-radiolabeled FAPI-02/04, we used the glioblastoma cell line U87MG, FAP-transfected fibrosarcoma cells, and CD26-transfected human embryonic kidney cells. For pharmacokinetic and biodistribution studies, U87MG-xenografted mice were injected with

Ga-labeled compounds followed by small-animal PET imaging and

Lu-labeled FAPI-02/04, respectively. Clinical PET/CT scans were performed 30 min post intravenous administration of

Ga-FAPI-02/04. PET and MRI scans were co-registrated. Immunohistochemistry was done on 14 gliomas using a FAP-specific antibody.

FAPI-02 and FAPI-04 showed high binding specificity to FAP. FAPI-04 demonstrated higher tumor accumulation and delayed elimination compared with FAPI-02 in preclinical studies. IDH-wildtype glioblastomas and grade III/IV, but not grade II, IDH-mutant gliomas showed elevated tracer uptake. In glioblastomas, we observed spots with increased uptake in projection on contrast-enhancing areas. Immunohistochemistry showed FAP-positive cells with mainly elongated cell bodies and perivascular FAP-positive cells in glioblastomas and an anaplastic IDH-mutant astrocytoma.

Using FAP-specific PET imaging, increased tracer uptake in IDH-wildtype glioblastomas and high-grade IDH-mutant astrocytomas, but not in diffuse astrocytomas, may allow non-invasive distinction between low-grade IDH-mutant and high-grade gliomas. Therefore, FAP-specific imaging in gliomas may be useful for follow-up studies although further clinical evaluation is required.